![molecular formula C22H22N6O5 B10820322 N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide;hydrate](/img/structure/B10820322.png)
N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-04937319 (hydrate) is a glucokinase activator. Glucokinase is an enzyme that plays a crucial role in glucose metabolism by facilitating the phosphorylation of glucose to glucose-6-phosphate. This compound has been investigated for its potential in managing type 2 diabetes mellitus by enhancing the activity of glucokinase, thereby improving glycemic control .
Preparation Methods
Synthetic Routes and Reaction Conditions
PF-04937319 (hydrate) is synthesized through a series of chemical reactions involving the formation of N,N-Dimethyl-5-[[2-methyl-6-[[(5-methyl-2-pyrazinyl)amino]carbonyl]-4-benzofuranyl]oxy]-2-pyrimidinecarboxamide. The synthesis involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions .
Industrial Production Methods
The industrial production of PF-04937319 (hydrate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
PF-04937319 (hydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
PF-04937319 (hydrate) has several scientific research applications, including:
Chemistry: Used as a model compound to study glucokinase activation and its effects on glucose metabolism.
Biology: Investigated for its role in cellular glucose uptake and metabolism.
Medicine: Explored as a potential therapeutic agent for managing type 2 diabetes mellitus by improving glycemic control.
Industry: Utilized in the development of new glucokinase activators and related compounds for therapeutic use.
Mechanism of Action
PF-04937319 (hydrate) exerts its effects by activating glucokinase, an enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate. This activation enhances glucose uptake and metabolism in cells, leading to improved glycemic control. The molecular targets include pancreatic beta cells and hepatocytes, where glucokinase plays a key role in glucose sensing and regulation .
Comparison with Similar Compounds
Similar Compounds
Dorzagliatin: Another glucokinase activator with similar glucose-lowering effects.
Piragliatin: A glucokinase activator with comparable efficacy.
AZD1656: A glucokinase activator investigated for its potential in diabetes management.
Uniqueness
PF-04937319 (hydrate) is unique in its ability to maintain glucose-lowering efficacy while minimizing the risk of hypoglycemia, a common side effect observed with other glucokinase activators. This makes it a promising candidate for further development and therapeutic use .
Properties
Molecular Formula |
C22H22N6O5 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide;hydrate |
InChI |
InChI=1S/C22H20N6O4.H2O/c1-12-8-24-19(11-23-12)27-21(29)14-6-17-16(5-13(2)31-17)18(7-14)32-15-9-25-20(26-10-15)22(30)28(3)4;/h5-11H,1-4H3,(H,24,27,29);1H2 |
InChI Key |
TZHWWOYEMHALRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2OC3=CN=C(N=C3)C(=O)N(C)C)C(=O)NC4=NC=C(N=C4)C.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3-methylbutanoate](/img/structure/B10820239.png)
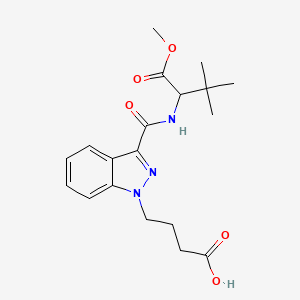
![trideuteriomethyl (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820252.png)
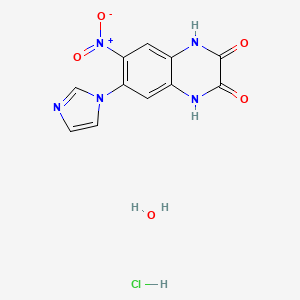
![[(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate](/img/structure/B10820265.png)
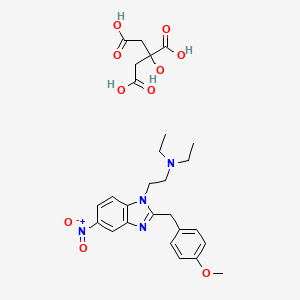
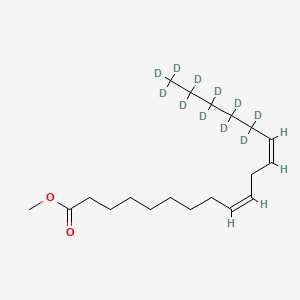
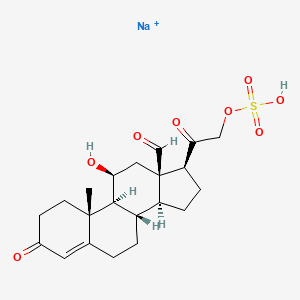

![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820295.png)
![2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820304.png)

![1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-1-ium-3,4-diol](/img/structure/B10820320.png)
![8-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-7,17-dihydroxydocosa-4,9,11,13,15,19-hexaenoic acid](/img/structure/B10820329.png)
